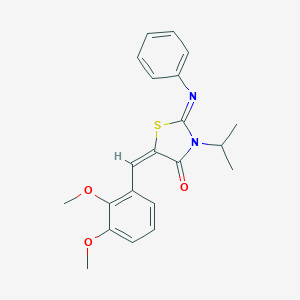
5-(2,3-Dimethoxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,3-Dimethoxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one, commonly known as DMIT, is a synthetic compound that has been studied for its potential therapeutic applications in various fields.
作用機序
DMIT exerts its therapeutic effects through various mechanisms of action. In cancer research, DMIT induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt pathway. In inflammation research, DMIT inhibits the production of pro-inflammatory cytokines by suppressing the NF-κB pathway. In neurodegenerative disease research, DMIT reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
DMIT has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, DMIT inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, DMIT reduces inflammation by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. In neurodegenerative disease research, DMIT has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
実験室実験の利点と制限
DMIT has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. However, one limitation of DMIT is its poor solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
For DMIT research include exploring its therapeutic potential in other diseases, optimizing its chemical structure, and investigating its mechanism of action in more detail.
合成法
DMIT can be synthesized by the reaction between 2,3-dimethoxybenzaldehyde and isatin in the presence of thiosemicarbazide and glacial acetic acid. The reaction mixture is then refluxed in ethanol to obtain the desired compound.
科学的研究の応用
DMIT has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, DMIT has been shown to inhibit the growth of cancer cells by inducing apoptosis. Inflammation research has demonstrated that DMIT has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, DMIT has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
分子式 |
C21H22N2O3S |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H22N2O3S/c1-14(2)23-20(24)18(27-21(23)22-16-10-6-5-7-11-16)13-15-9-8-12-17(25-3)19(15)26-4/h5-14H,1-4H3/b18-13+,22-21? |
InChIキー |
MADKLKNSKZCTRI-CTNAHEIOSA-N |
異性体SMILES |
CC(C)N1C(=O)/C(=C\C2=C(C(=CC=C2)OC)OC)/SC1=NC3=CC=CC=C3 |
SMILES |
CC(C)N1C(=O)C(=CC2=C(C(=CC=C2)OC)OC)SC1=NC3=CC=CC=C3 |
正規SMILES |
CC(C)N1C(=O)C(=CC2=C(C(=CC=C2)OC)OC)SC1=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



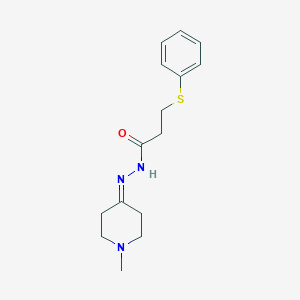
![N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide](/img/structure/B298280.png)
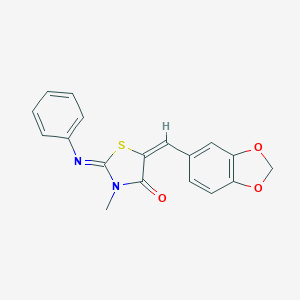
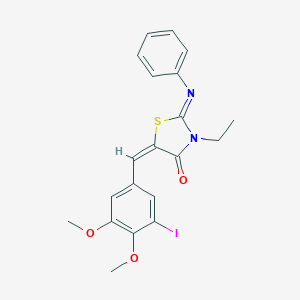
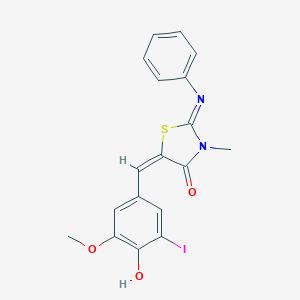
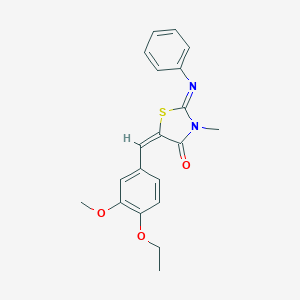
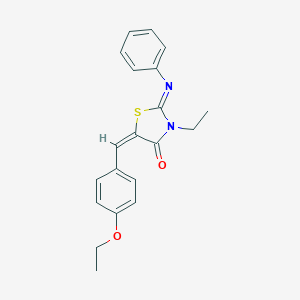
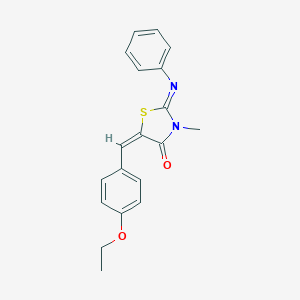
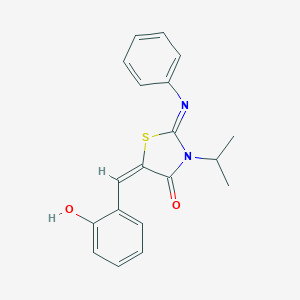
![[4-({3-Isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetonitrile](/img/structure/B298295.png)
![1-(4-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298296.png)
![1-allyl-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298297.png)
![(5Z)-2-(4-chloroanilino)-5-[(5-chlorothiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298298.png)
![3-(4-methoxyphenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B298301.png)